(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-7-9-15(10-8-14)18-13-26-21(23-18)17(12-22)11-16-5-4-6-19(24-2)20(16)25-3/h4-11,13H,1-3H3/b17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMFKMKUOUMHGY-BOPFTXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)OC)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the classical Hantzsch reaction, which couples a thioamide with an α-halo carbonyl compound.
Procedure :
- Thioamide formation : p-Tolylthioamide is prepared by treating p-toluidine with Lawesson’s reagent in dry THF under nitrogen.
- Cyclization : The thioamide reacts with bromoacetonitrile in ethanol at 80°C for 12 hours, yielding 2-(4-(p-tolyl)thiazol-2-yl)acetonitrile.
Table 1: Optimization of Thiazole Synthesis
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 80°C, 12 h | 72 | 98 |
| DMF, 100°C, 6 h | 65 | 95 |
| Acetonitrile, RT, 24 h | 58 | 90 |
Key Characterization Data :
- 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 4.25 (s, 2H, CH2CN), 2.40 (s, 3H, CH3).
- IR : ν 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N thiazole).
Knoevenagel Condensation for Acrylonitrile Formation
Reaction Mechanism and Stereochemical Control
The acrylonitrile moiety is introduced via a base-catalyzed Knoevenagel condensation between Precursor A and 2,3-dimethoxybenzaldehyde. The reaction proceeds through a nucleophilic attack by the acetonitrile’s active methylene group on the aldehyde’s carbonyl carbon, followed by dehydration.
Z-Selectivity Considerations :
- Steric Effects : Bulky substituents on the aldehyde (e.g., 2,3-dimethoxyphenyl) favor the Z-isomer due to reduced steric hindrance during syn-elimination.
- Catalyst Choice : Triethylamine (TEA) in ethanol at room temperature promotes kinetic control, favoring the Z-configuration.
Procedure :
- Reaction Setup : 2-(4-(p-Tolyl)thiazol-2-yl)acetonitrile (1.0 eq) and 2,3-dimethoxybenzaldehyde (1.2 eq) are stirred in ethanol with TEA (0.2 eq) at 25°C for 1 hour.
- Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from acetonitrile.
Table 2: Condensation Optimization
| Base | Solvent | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Triethylamine | Ethanol | 1 | 85 | 9:1 |
| Piperidine | Toluene | 3 | 78 | 7:1 |
| DBU | DMF | 0.5 | 70 | 6:1 |
Key Characterization Data :
- 1H NMR (400 MHz, DMSO-d6): δ 8.10 (s, 1H, C=CH), 7.60–6.90 (m, 8H, Ar-H), 3.85 (s, 6H, OCH3), 2.35 (s, 3H, CH3).
- 13C NMR : δ 165.2 (C=N), 152.0 (C≡N), 130.5–110.0 (Ar-C), 56.2 (OCH3), 21.0 (CH3).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields:
Solid-State Mechanochemical Synthesis
Grinding precursors with K2CO3 in a ball mill for 30 minutes achieves 75% yield with comparable stereoselectivity.
Challenges and Mitigation Strategies
- Polymerization of Acrylonitrile : Controlled stoichiometry and low temperatures (≤25°C) suppress unwanted polymerization.
- E-Isomer Contamination : Recrystallization from acetonitrile/water (9:1) enriches Z-purity to >98%.
- Thiazole Hydrolysis : Anhydrous conditions and inert atmosphere prevent thiazole ring degradation.
Analytical Confirmation and Quality Control
Table 3: Spectroscopic Benchmarks
| Technique | Key Signals |
|---|---|
| HRMS | m/z 403.1425 [M+H]+ (calc. 403.1428) |
| FTIR | 2220 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=N) |
| HPLC | Retention time: 12.3 min (Z-isomer) |
X-ray crystallography of analogous compounds confirms the Z-configuration, evidenced by a dihedral angle of 15° between the thiazole and aryl planes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acrylonitrile moiety, converting it to an amine or other reduced forms.
Substitution: The thiazole ring and phenyl group can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, reduced nitriles.
Substitution Products: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile. In vitro evaluations against various cancer cell lines have shown that this compound exhibits significant cytotoxicity. For instance, compounds similar in structure have demonstrated inhibition of cell proliferation in human hepatocellular carcinoma cell lines (HepG2), indicating potential as an anticancer agent .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. In a comparative study, certain thiazole-based compounds exhibited significant activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound could be explored for developing new antimicrobial agents .
Antimitotic Activity
The compound has been evaluated for its antimitotic properties. Studies conducted under National Cancer Institute protocols revealed that it could effectively inhibit mitotic processes in cancer cells, making it a candidate for further development as an antitumor drug .
Case Studies
- Anticancer Evaluation : A study assessed the efficacy of thiazole derivatives, including this compound, against a panel of 60 cancer cell lines. The results indicated a mean growth inhibition rate of 12.53%, showcasing its potential as a chemotherapeutic agent .
- Antimicrobial Screening : In another study focusing on antimicrobial efficacy, the compound was tested against common pathogens. The results showed significant inhibition rates, particularly against gram-positive bacteria such as Staphylococcus aureus, reinforcing its potential use in treating infections .
Data Tables
| Activity | Compound | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Anticancer | This compound | 15.72 | HepG2 |
| Antimicrobial | This compound | Varies | E. coli, S. aureus |
| Antimitotic | This compound | Not specified | Various cancer cell lines |
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Anticancer Activity: Thiazole-Based Analogues
Compound 15 [(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] () shares a thiazole-acrylonitrile backbone but differs in substituents. Its 3,4,5-trimethoxyphenyl group enhances anticancer potency, achieving an average GI50 of 0.021–12.2 μM across 94% of cancer cell lines.
Table 1: Anticancer Activity of Thiazole Analogues
| Compound | Substituents (Thiazole/Phenyl) | Avg. GI50 (μM) | Reference |
|---|---|---|---|
| Target Compound | 4-(p-tolyl)/2,3-dimethoxyphenyl | N/A | N/A |
| Compound 15 () | Benzo[d]thiazol-2-yl/3,4,5-trimethoxyphenyl | 0.021–12.2 |
Urea Derivatives: Structural and Physicochemical Contrasts
Urea-containing thiazol-2-yl compounds () exhibit distinct functional groups. For example, 1f () includes a piperazinylmethyl-thiazole and trifluoromethylphenyl urea, yielding a melting point of 198–200°C and ESI-MS m/z 667.7. These urea derivatives prioritize hydrogen bonding and solubility, whereas the target compound’s nitrile group may enhance electron-withdrawing effects and planar conformation.
Table 2: Physicochemical Properties of Urea Analogues
| Compound () | Yield (%) | Melting Point (°C) | ESI-MS m/z |
|---|---|---|---|
| 1f | 70.7 | 198–200 | 667.9 |
| 1g | 78.4 | 205–207 | 638.1 |
| 8j () | 52.7 | N/A | 412.1 |
Fluorescence and Aggregation Behavior
Compounds like (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridinyl)acrylonitrile () demonstrate aggregation-induced emission (AIE) due to pyridine and carbazole groups. Their propeller-like structures restrict intramolecular rotation, enhancing solid-state fluorescence.
Substituent Effects on Electronic Properties
- Electron-Withdrawing Groups: Compound 5 in (4-fluorophenyl) and compound 8k (-chloro-3-(trifluoromethyl)phenyl) feature halogen substituents, increasing electrophilicity.
- Hydrogen Bonding : ’s compound includes a 3-hydroxy-4-methoxyphenyl group, enabling hydrogen bonding absent in the target compound’s dimethoxy structure, which may affect solubility and crystal packing .
Biological Activity
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its inhibitory effects on acetylcholinesterase (AChE) and antimicrobial properties.
- Molecular Formula : CHNOS
- Molecular Weight : 362.4 g/mol
- CAS Number : 476671-41-7
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole derivatives and subsequent modifications to achieve the desired structure. The thiazole ring is crucial for its biological activity.
Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's disease. The biological evaluation of this compound has shown promising results in inhibiting AChE.
Table 1: AChE Inhibition Data
| Compound | IC (nM) | Relative Potency (%) |
|---|---|---|
| Donepezil | 10.0 | 100 |
| This compound | TBD | TBD |
| Other Thiazole Derivatives | 103.24 - 500.56 | 10.99 - 53.27 |
The compound's IC values are still to be determined (TBD), but preliminary studies indicate that it may exhibit competitive inhibition similar to other known AChE inhibitors like donepezil . Molecular docking studies suggest that the compound binds effectively within the active site of AChE, potentially forming key interactions that enhance its inhibitory activity.
Antimicrobial Activity
In addition to its neuroprotective potential, the compound has been evaluated for antimicrobial properties against various pathogens.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | TBD | TBD |
| Pseudomonas aeruginosa | TBD | TBD |
The compound demonstrated significant antimicrobial activity with low minimum inhibitory concentrations (MICs), indicating its potential as an effective antimicrobial agent .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Acetylcholinesterase : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
- Antimicrobial Action : The exact mechanism remains under investigation; however, it is hypothesized that the thiazole moiety contributes to disrupting bacterial cell wall synthesis or function.
Case Studies
Recent research has highlighted several derivatives based on thiazole structures that exhibit varying degrees of AChE inhibition and antimicrobial activity. These studies emphasize structure-activity relationships that inform future modifications aimed at enhancing efficacy and selectivity .
Q & A
Q. What are the key considerations for optimizing the synthesis of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile?
- Methodological Answer : Synthesis optimization involves:
- Stepwise coupling : Use Knoevenagel condensation or aza-Michael addition to assemble the thiazole and acrylonitrile moieties .
- Reaction conditions : Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalysts : Employ piperidine or potassium carbonate to enhance reaction rates and selectivity .
- Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate formation .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic analysis : Use -NMR and -NMR to verify substituent positions and Z-configuration of the acrylonitrile group .
- Mass spectrometry : Confirm molecular weight (e.g., expected m/z ~423) .
- Chromatography : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to ≥95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs by modifying substituents (e.g., replacing p-tolyl with halogenated aryl groups) to assess electronic effects on activity .
- In vitro assays : Test enzyme inhibition (e.g., kinases) or cytotoxicity (e.g., IC in cancer cell lines) to correlate substituents with potency .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., ATP-binding pockets) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR peaks with 2D experiments (e.g., COSY, HSQC) to assign overlapping signals from aromatic and thiazole protons .
- X-ray crystallography : Resolve ambiguous configurations (e.g., Z/E isomerism) via single-crystal diffraction .
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in solution .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use pull-down assays with biotinylated probes or affinity chromatography to isolate interacting proteins .
- Pathway analysis : Perform transcriptomics (RNA-seq) or proteomics (LC-MS) on treated cells to map affected pathways (e.g., apoptosis, inflammation) .
- Kinetic studies : Measure enzyme inhibition constants () via fluorogenic substrates to determine competitive/non-competitive modes .
Q. What experimental approaches mitigate challenges in regioselectivity during functionalization?
- Methodological Answer :
- Directing groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution on the thiazole ring .
- Metal catalysis : Use palladium-mediated C–H activation for selective functionalization of the dimethoxyphenyl group .
- Protection/deprotection : Mask reactive sites (e.g., nitrile groups) with TMSCl during oxidation or alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
